USP5 ZnF-UBD Kd Comparison: Iodo vs. Phenyl, Bromo-methoxy, and Bromo-fluoro 1,3,4-Oxadiazole-2-propanoic Acids
In a BindingDB-curated dataset measuring binding affinity to the USP5 zinc-finger ubiquitin-binding domain (residues 171–290), 3-[5-(2-iodophenyl)-1,3,4-oxadiazol-2-yl]propanoic acid exhibited a Kd of 280,000 nM. The unsubstituted phenyl analog (3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanoic acid), the ligand co-crystallized in PDB 6DXT, showed a Kd of 370,000 nM, representing a 1.32-fold weaker affinity. The 2-bromo-5-methoxyphenyl analog displayed a Kd of 270,000 nM, while the 2-bromo-5-fluorophenyl analog exhibited a markedly weaker Kd of 430,000 nM [1]. These data establish a halogen-dependent affinity rank order (Br-OMe ≈ I > H > Br-F) that cannot be predicted from the phenyl baseline alone and demonstrates the iodine substituent's contribution to binding within this chemotype series.
| Evidence Dimension | Binding affinity (Kd) to USP5 ZnF-UBD (residues 171–290) |
|---|---|
| Target Compound Data | Kd = 280,000 nM (2-iodophenyl derivative) |
| Comparator Or Baseline | Phenyl analog: Kd = 370,000 nM; 2-Br-5-OMe-phenyl analog: Kd = 270,000 nM; 2-Br-5-F-phenyl analog: Kd = 430,000 nM |
| Quantified Difference | 1.32-fold stronger than phenyl; comparable to Br-OMe; 1.54-fold stronger than Br-F |
| Conditions | Binding affinity to biotinylated USP5 ZnF-UBD expressed in E. coli; data curated in BindingDB. |
Why This Matters
For USP5 ZnF-UBD-focused projects, the iodine atom is not a passive substituent but a determinant of binding potency, and substituting a generic phenyl analog risks a measurable affinity loss.
- [1] BindingDB / Li-lab Negative Drug Target Database. USP5 binding data for 1,3,4-oxadiazole-2-propanoic acid derivatives. Accessed via hainmu-biobigdata.com. View Source
